molecular formula C18H22N2O2S B2734405 3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197498-61-4

3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B2734405
M. Wt: 330.45
InChI Key: OSEMFWDNTZNJCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 3-methylthiophene involves the sulfidation of 2-methylsuccinate . It’s also worth noting that pinacol boronic esters, which could potentially be used in the synthesis of complex molecules like the one you’re interested in, can undergo catalytic protodeboronation .


Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on the specific conditions and reagents used. As mentioned earlier, 3-methylthiophene can be produced by sulfidation of 2-methylsuccinate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on its specific structure. For instance, 3-methylthiophene, a component of the compound, is a colorless, flammable liquid with a density of 1.016 g/cm3 .

Scientific Research Applications

Synthetic Chemistry

  • Unconventional Piperidines Synthesis : A study demonstrated the regioselective introduction of methoxycarbonyl methyl groups to pyridine, leading to new polyfunctionalized piperidine derivatives. This process utilizes copper catalysis under mild conditions, indicating a pathway to synthesize unconventional piperidine structures, which could include derivatives similar to the compound (Crotti, Berti, & Pineschi, 2011).

  • Corrosion Inhibition Studies : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have shown that these compounds possess significant corrosion inhibition properties on iron surfaces. This suggests potential applications in corrosion protection materials (Kaya et al., 2016).

Materials Science

  • Electrochromic Polymers : Research on donor-acceptor-donor (D-A-D) polymers incorporating thiophene and piperidine units has revealed their potential in developing electrochromic materials. These polymers exhibit color changes under applied voltages, suggesting applications in smart windows and display technologies (Ming et al., 2015).

Pharmacological Applications

  • Antimicrobial Activity : A compound synthesized via reactions involving piperidine showed significant antimicrobial activities. This highlights the utility of piperidine derivatives, including the target compound, in developing new antimicrobial agents (Okasha et al., 2022).

  • Anticonvulsant Drug Research : The structural and electronic properties of anticonvulsant drugs featuring piperidin-4-ol derivatives have been explored. X-ray diffraction and molecular-orbital calculations were used to understand the drug's interactions, pointing to the relevance of such structures in designing anticonvulsant therapies (Georges et al., 1989).

Future Directions

The future directions for research on “3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine” would depend on its potential applications. Thiophene derivatives, for example, have been shown to possess a wide range of therapeutic properties, attracting great interest in both industry and academia .

properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-10-16(23-12-13)18(21)20-8-5-15(6-9-20)11-22-17-14(2)4-3-7-19-17/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEMFWDNTZNJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine

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